

# Fenofibrate vs. Clofibrate: A Comparative Efficacy Analysis for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fenirofibrate*

Cat. No.: *B15586631*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of fenofibrate and clofibrate, two fibric acid derivatives used in the management of dyslipidemia. This analysis is supported by a review of key experimental data and methodologies from clinical trials.

## Executive Summary

Both fenofibrate and clofibrate are agonists of the peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ), a key regulator of lipid metabolism. Activation of PPAR $\alpha$  leads to a reduction in triglyceride levels and, to a varying extent, low-density lipoprotein (LDL) cholesterol, along with an increase in high-density lipoprotein (HDL) cholesterol. While both drugs share a common mechanism, clinical evidence suggests differences in their efficacy and safety profiles. Generally, fenofibrate is considered more potent in lowering triglycerides and has demonstrated more consistent benefits in recent large-scale clinical trials. Clofibrate, an older-generation fibrate, is now less commonly used due to a less favorable risk-benefit profile observed in landmark studies.

## Data Presentation: Comparative Efficacy on Lipid Parameters

The following tables summarize the quantitative effects of fenofibrate and clofibrate on key lipid and apolipoprotein levels as reported in various clinical studies.

Table 1: Head-to-Head Comparison of Fenofibrate and Clofibrate on Lipid Profiles

| Parameter                         | Fenofibrate                                                | Clofibrate                                     | Study Reference |
|-----------------------------------|------------------------------------------------------------|------------------------------------------------|-----------------|
| VLDL-Triglycerides                | ↓ 65% (in type IIB + IV HLP)                               | -                                              | [1]             |
| LDL-Cholesterol                   | ↓ 28% (in type IIA + B HLP)                                | -                                              | [1]             |
| LDL-Cholesterol                   | More significant reduction than clofibrate in type IIB HLP | -                                              | [1]             |
| HDL-Cholesterol                   | Higher in type IV HLP compared to clofibrate               | Higher in type IIA HLP compared to fenofibrate | [1]             |
| Total Cholesterol & Triglycerides | More active than clofibrate                                | Significant reduction                          | [2]             |

HLP: Hyperlipoproteinemia

Table 2: Efficacy of Fenofibrate from Major Clinical Trials

| Parameter                                          | Percent Change                      | Clinical Trial       |
|----------------------------------------------------|-------------------------------------|----------------------|
| Total Cholesterol                                  | ↓ 10-11%                            | FIELD Study[3][4]    |
| LDL-Cholesterol                                    | ↓ 6-12%                             | FIELD Study[3][4][5] |
| Triglycerides                                      | ↓ 22-29%                            | FIELD Study[3][4][5] |
| HDL-Cholesterol                                    | ↑ 1.2-6.5%                          | FIELD Study[3][4][5] |
| Apolipoprotein B                                   | ↓ 14%                               | FIELD Study[4]       |
| Triglycerides (in patients with high TG/low HDL)   | ↓ 21% (from baseline of ~189 mg/dL) | ACCORD-Lipid[6]      |
| HDL-Cholesterol (in patients with high TG/low HDL) | ↑ 6.3% (from baseline of ~38 mg/dL) | ACCORD-Lipid[6]      |

Table 3: Efficacy of Clofibrate from Landmark Clinical Trials

| Parameter                       | Finding                                                                           | Clinical Trial           |
|---------------------------------|-----------------------------------------------------------------------------------|--------------------------|
| Total Mortality                 | No significant difference compared to placebo (20.0% vs. 20.9%)                   | Coronary Drug Project[7] |
| Non-fatal Myocardial Infarction | 25% lower incidence than high cholesterol control group                           | WHO Clofibrate Trial[8]  |
| All-Cause Mortality             | 25% more deaths in the clofibrate group than in the control group after 5.3 years | WHO Clofibrate Trial[9]  |

## Experimental Protocols

This section details the methodologies employed in key clinical trials to assess the efficacy and safety of fenofibrate and clofibrate.

## Lipid Profile Measurement

In the majority of the cited clinical trials, serum lipid concentrations (total cholesterol, triglycerides, HDL-cholesterol) were determined using standard enzymatic colorimetric methods.[5][10][11] LDL-cholesterol was often calculated using the Friedewald formula, particularly in older studies.[12] More recent studies may utilize direct measurement techniques for LDL-C.[13] Apolipoprotein levels (ApoA-I, ApoB) were typically measured using immunonephelometric techniques.[14]

## Key Clinical Trial Methodologies

WHO Clofibrate Trial:

- Design: A primary prevention, double-blind, randomized controlled trial.[4][15]
- Participants: Men aged 30-59 with serum cholesterol in the upper third of the distribution.[4]
- Intervention: 1.6 grams of clofibrate daily versus olive oil capsules as placebo.[4]
- Follow-up: Examinations at 6-month intervals for the first 2 years, then annually for 3 years, with long-term mortality follow-up.[4]
- Endpoints: Incidence of ischemic heart disease and mortality.[4]

Coronary Drug Project (CDP):

- Design: A secondary prevention, randomized, double-blind, placebo-controlled trial.[8][16]
- Participants: 8,341 men aged 30-64 who had recovered from a myocardial infarction.[16][17]
- Intervention: Clofibrate (1.8 g/day) compared with placebo and other lipid-lowering agents. [17]
- Follow-up: At least 5 years, with visits every 4 months.[16]
- Primary Endpoint: Overall mortality.[18]

Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) Study:

- Design: A double-blind, placebo-controlled trial.[19]

- Participants: 9,795 patients with type 2 diabetes mellitus, aged 50-75.[19]
- Inclusion Criteria: Total cholesterol between 3.0 and 6.5 mmol/L and either a total-to-HDL cholesterol ratio of  $\geq 4.0$  or triglyceride level  $> 1.0$  mmol/L.[19]
- Intervention: 200 mg of micronized fenofibrate daily versus placebo.[19]
- Primary Outcome: Coronary events (coronary heart disease death or non-fatal myocardial infarction).[19]

Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid Trial:

- Design: A randomized, double-blind, placebo-controlled trial.[20]
- Participants: 5,518 patients with type 2 diabetes at high risk for cardiovascular disease, already on statin therapy.
- Intervention: Fenofibrate in combination with simvastatin versus simvastatin alone.[20]
- Primary Outcome: First occurrence of a major cardiovascular event (non-fatal myocardial infarction, non-fatal stroke, or cardiovascular death).[6]

## Adverse Event Monitoring

In clinical trials, adverse events (AEs) and serious adverse events (SAEs) are systematically recorded at each follow-up visit and reviewed by principal investigators.[21] Monitoring typically includes clinical evaluation and laboratory tests for liver function (transaminases) and muscle enzymes (creatinine kinase) to detect potential myopathy or hepatotoxicity.[20][22]

## Mandatory Visualizations

### Signaling Pathway

Both fenofibrate and clofibrate exert their effects by activating PPAR $\alpha$ . The following diagram illustrates the downstream signaling cascade.



[Click to download full resolution via product page](#)

Caption: PPAR $\alpha$  signaling pathway activated by fibrates.

## Experimental Workflow

The following diagram outlines a typical workflow for a clinical trial comparing the efficacy of fenofibrate and clofibrate.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a fibrate comparative trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fenofibrate therapy of hyperlipoproteinaemia. A dose-response study and a comparison with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. WHO Cooperative Clofibrate Trial « Heart Attack Prevention [epi.umn.edu]
- 5. Development and Validation of an Enzymatic Method for Total Cholesterol Analysis Using Whole Blood Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of adherence to treatment and response of cholesterol on mortality in the coronary drug project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. W.H.O. cooperative trial on primary prevention of ischaemic heart disease using clofibrate to lower serum cholesterol: mortality follow-up. Report of the Committee of Principal Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s4science.at [s4science.at]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative evaluation of the effects of ciprofibrate and fenofibrate on lipids, lipoproteins and apoproteins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atlas-medical.com [atlas-medical.com]
- 14. Data Mining of the FDA Adverse Event Reporting System and Animal Experiments for Assessment of Rhabdomyolysis Risk Associated with Lipid-lowering Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cooperative trial on the primary prevention of ischaemic heart disease using clofibrate: design, methods, and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coronary Drug Project (CDP) « Heart Attack Prevention [epi.umn.edu]

- 17. Coronary Drug Project - Wikipedia [en.wikipedia.org]
- 18. Coronary Drug Project - American College of Cardiology [acc.org]
- 19. Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study: baseline characteristics and short-term effects of fenofibrate [ISRCTN64783481] - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of fibrates in cardiovascular disease prevention, the ACCORD-Lipid perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Randomized Placebo-Controlled Trial Assessing the Effect of 24-Week Fenofibrate Therapy on Circulating Markers of Abdominal Aortic Aneurysm: Outcomes From the FAME-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fenofibrate vs. Clofibrate: A Comparative Efficacy Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15586631#fenofibrate-versus-clofibrate-a-comparative-efficacy-study>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

